trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

Description

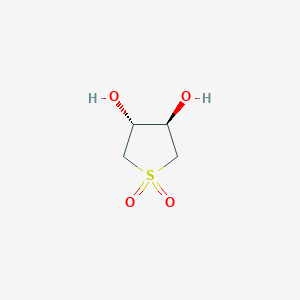

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1,1-dioxothiolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212908 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-18-6, 14176-47-7 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-tetrahydrothiophene-3,4-diol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The oxidation mechanism follows a nucleophilic pathway:

-

Activation of H₂O₂ : Na₂WO₄ catalyzes the heterolytic cleavage of H₂O₂, generating reactive peroxo-tungstate species.

-

Sulfide Oxidation : The peroxo-tungstate abstracts electrons from the sulfur atom in tetrahydrothiophene-3,4-diol, forming a sulfoxide intermediate.

-

Sulfone Formation : A second oxidation step converts the sulfoxide to the sulfone, yielding trans-THTD.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Na₂WO₄ | Maximizes sulfone selectivity |

| H₂O₂ Concentration | 30% aqueous | Balances reactivity and safety |

| Temperature | 25°C | Prevents side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Industrial adaptations of this method employ continuous flow reactors to enhance mixing and heat transfer, achieving throughputs exceeding 90% purity.

Industrial-Scale Production Techniques

Large-scale synthesis of trans-THTD requires modifications to improve sustainability and cost-efficiency:

Continuous Flow Reactors

-

Design : Tubular reactors with in-line monitoring systems.

-

Advantages :

-

Reduced reaction time (6–8 hours vs. 24 hours in batch).

-

Higher reproducibility and scalability.

-

-

Challenges : Catalyst leaching, addressed via immobilized Na₂WO₄ on silica supports.

Process Optimization

| Factor | Industrial Adjustment | Outcome |

|---|---|---|

| Solvent | Water-Ethanol (3:1) | Enhances solubility of H₂O₂ |

| pH Control | Maintained at 7–8 | Prevents decomposition of Na₂WO₄ |

| Workup | Crystallization | Yields >95% pure product |

Alternative Synthetic Routes

While oxidation remains dominant, exploratory methods include:

Hydroxylation of Tetrahydrothiophene 1,1-dioxide

-

Procedure : Epoxidation of tetrahydrothiophene 1,1-dioxide followed by acid-catalyzed ring-opening to introduce hydroxyl groups.

-

Limitations : Low stereoselectivity (cis:trans ratio 1:1.2).

Catalytic Hydrogenation

-

Concept : Hydrogenation of dihydrothiophene dioxides to introduce hydroxyl groups.

-

Catalysts : Ru-pincer complexes (e.g., HCl(CO)Ru(phSNS)) under 3 atm H₂.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ Oxidation | 85–92 | >95 | High | Moderate |

| Continuous Flow | 90–95 | >98 | Very High | High |

| Hydrogenation | 35–70 | 80–90 | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its corresponding thiol or sulfide forms.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it suitable for synthesizing complex organic molecules. For instance, it can undergo oxidation to form sulfone derivatives or participate in substitution reactions with electrophiles.

Reactivity and Mechanism

The compound primarily acts as a diene in [4+2] cycloaddition reactions. This reactivity enables the formation of cyclic compounds that can be further transformed into other useful derivatives. The following table summarizes the types of reactions and major products formed:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfone derivatives |

| Reduction | Sodium borohydride | Thiol or sulfide derivatives |

| Substitution | Alkyl halides, acyl chlorides | Alkylated or acylated derivatives |

Material Science

Development of New Materials

The unique structure of this compound allows it to be utilized in the development of new materials with specific properties. Its ability to form stable polymers through various polymerization techniques has been explored for applications in coatings and adhesives.

Corrosion Inhibition

Research indicates that thiophene derivatives can act as effective corrosion inhibitors in industrial applications. The presence of sulfur atoms enhances the compound's ability to form protective layers on metal surfaces, thereby preventing oxidation and degradation.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition. The following table presents findings from antimicrobial studies:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Antibacterial against S. aureus | 625–1250 |

| Compound 2 | Antifungal against C. albicans | Not specified |

| Compound 3 | Antibacterial against P. aeruginosa | Perfect activity |

Cytotoxicity Studies

Cytotoxicity assays have been performed on various sulfur-containing compounds related to this compound. Certain acetogenins derived from similar structures have shown potent cytotoxic effects against cancer cell lines such as KB 3-1. While specific data on this compound's cytotoxicity is limited, its structural analogs suggest potential for similar activity.

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Chiral Acyl Anion Equivalents: A study demonstrated that related compounds could react with aromatic aldehydes with high diastereoselectivity to yield functionalized thiolesters that are versatile for further transformations.

- Oxidation Reactions: Research involving the oxidation of structurally similar compounds has provided insights into the kinetics and mechanisms governing their reactivity and stability.

Mechanism of Action

The mechanism of action for trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves its reactivity as a diene in [4+2] cycloaddition reactions. This reactivity allows it to form various cyclic compounds, which can then undergo further transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3,4-Dichlorotetrahydrothiophene 1,1-dioxide

- Structure : Chlorine substituents replace hydroxyl groups at positions 3 and 3.

- Properties : The electron-withdrawing Cl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This compound (C₄H₆Cl₂O₂S, MW 189.06) is used as a nematocide, contrasting with trans-THTD’s role in synthesizing dialdehydes .

- Reactivity : Bromination of 3,4-dichloro derivatives occurs in aprotic media, yielding 3,4-dibromo analogs, whereas trans-THTD undergoes periodate oxidation .

Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide

- Structure : Features a chloromethyl group at position 2 instead of hydroxyl groups.

- Applications : Serves as an intermediate in organic synthesis, leveraging the chloromethyl group for alkylation or cross-coupling reactions. This contrasts with trans-THTD’s utility in generating aldehydes .

Isomeric Comparisons

cis-Tetrahydrothiophene-3,4-diol 1,1-dioxide

- Reactivity : The cis isomer is more reactive due to reduced steric hindrance, facilitating faster oxidation and nucleophilic additions. For instance, cis-THTD reacts more readily with periodate than the trans isomer .

- Synthetic Utility : Both isomers yield 2,2′-sulphonyldiacetaldehyde upon oxidation, but the cis form requires milder conditions.

Positional Isomers: 2,3-Dihydrothiophene 1,1-dioxide vs. 2,5-Dihydrothiophene 1,1-dioxide

- Bromination: 2,5-Dihydrothiophene 1,1-dioxide (I) reacts with bromine in aprotic media to form 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), whereas 2,3-dihydrothiophene 1,1-dioxide (II) requires aqueous conditions, producing 2,3-dibromo derivatives (VII). Dehydrobromination of these products yields distinct mono-bromo compounds, highlighting the impact of double-bond positioning on reactivity .

Pharmacological Comparisons

Benzothiazine 1,1-dioxide Derivatives

- Activity : Substituents on the sulfonamide nitrogen significantly influence anti-inflammatory potency. For example, 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives exhibit ED₅₀ values as low as 4.5 mg/kg, with reduced ulcerogenic effects compared to piroxicam .

- Safety Profile : Sulfone-containing compounds like these show improved gastrointestinal tolerability (ulcer index: 0.8 vs. 3.2 for piroxicam) due to reduced acidity and mucosal irritation .

Kinase Inhibitors with Tetrahydrothiophene-diol Moieties

- Example: 7-Substituted 7-deaza-4′-thioadenosine derivatives incorporate tetrahydrothiophene-3,4-diol 1,1-dioxide structures to enhance binding affinity for kinase active sites. These derivatives demonstrate IC₅₀ values in the nanomolar range, underscoring the pharmacophoric importance of the sulfone and diol groups .

Biological Activity

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide (CAS Number: 14176-47-7) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring with hydroxyl groups at the 3 and 4 positions and a sulfone group. Its molecular formula is CHOS. The unique arrangement of functional groups contributes to its reactivity and potential utility in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal activities. These compounds were tested against various pathogens, including Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Antibacterial against S. aureus | 625–1250 |

| Compound 2 | Antifungal against C. albicans | Not specified |

| Compound 3 | Antibacterial against P. aeruginosa | Perfect activity |

The effectiveness of these compounds suggests that this compound may share similar bioactivity due to its structural features.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various sulfur-containing compounds akin to this compound. For example, certain acetogenins derived from related structures exhibited potent cytotoxic effects against cancer cell lines like KB 3-1 . While specific data on this compound's cytotoxicity is limited, its structural analogs indicate a potential for similar activity.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

- Hydrogenation of Thiophenes : A common method involves the catalytic hydrogenation of thiophene derivatives.

- Oxidative Methods : Oxidation of tetrahydrothiophene can yield the desired sulfone structure.

- Reactions with Hydroxylating Agents : Utilizing hydroxylating agents can introduce hydroxyl groups at the appropriate positions on the thiophene ring.

These synthetic routes not only facilitate the production of this compound but also allow for the exploration of its derivatives with enhanced biological properties .

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various dioxolane derivatives, researchers synthesized several compounds based on the structure of this compound. The results indicated that certain modifications to the hydroxyl and sulfone groups significantly enhanced antibacterial activity against E. faecalis and antifungal activity against C. albicans. The most effective compound demonstrated an MIC value of approximately 625 µg/mL against S. aureus.

Case Study: Cytotoxicity Assessment

Another research effort focused on assessing cytotoxicity in human cancer cell lines using sulfur-containing heterocycles similar to this compound. The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Q & A

Q. Advanced Research Focus

- Steric effects : Bulky substituents on the diol may hinder hydrolysis; compare with methyl-substituted thiophene dioxides .

- Electronic effects : Electron-withdrawing sulfone groups increase acidity of hydroxyl protons, promoting degradation under basic conditions.

- Stability assays : Conduct pH-dependent kinetic studies (UV-Vis or -NMR) to quantify degradation rates.

What role does this compound play in asymmetric catalysis, and how is enantioselectivity achieved?

Advanced Research Focus

The compound may serve as a chiral ligand or building block. Key methodologies include:

- Chiral derivatization : Use Evans auxiliaries or Sharpless epoxidation to introduce asymmetry.

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Mechanistic studies : Isotopic labeling () or in-situ IR spectroscopy tracks intermediate formation.

How can researchers design scalable protocols for this compound while minimizing hazardous byproducts?

Q. Advanced Research Focus

- Green chemistry principles : Replace toxic solvents (e.g., THF) with biodegradable alternatives (cyclopentyl methyl ether) .

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles, as seen in supercritical CO hydrogenation .

- Waste analysis : Use GC-MS or ICP-OES to detect and quantify heavy metal residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.